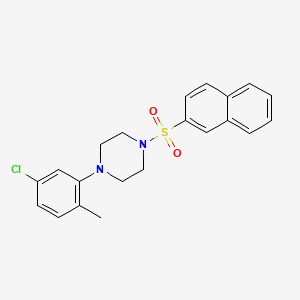

4-(5-Chloro-2-methylphenyl)-1-(2-naphthylsulfonyl)piperazine

Description

Properties

IUPAC Name |

1-(5-chloro-2-methylphenyl)-4-naphthalen-2-ylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O2S/c1-16-6-8-19(22)15-21(16)23-10-12-24(13-11-23)27(25,26)20-9-7-17-4-2-3-5-18(17)14-20/h2-9,14-15H,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPBRZGKBOOYOSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Chloro-2-methylphenyl)-1-(2-naphthylsulfonyl)piperazine typically involves the reaction of 5-chloro-2-methylphenylamine with 2-naphthylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Chloro-2-methylphenyl)-1-(2-naphthylsulfonyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Research indicates that this compound exhibits several pharmacological properties, including:

- Anticancer Activity : Studies have shown that derivatives of piperazine, including this compound, can inhibit the proliferation of various cancer cell lines. The mechanism often involves inducing apoptosis in cancer cells, which is critical for developing new cancer therapies .

- Antimicrobial Properties : Similar compounds have demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating bacterial infections. The sulfonamide moiety is particularly noted for its antibacterial activity .

Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its structural features allow it to be modified for enhanced biological activity or selectivity against specific targets.

Pharmaceutical Development

Ongoing research explores its potential as an active pharmaceutical ingredient (API) in drug formulations aimed at treating cancer and infectious diseases. The sulfonamide group enhances its pharmacological profile, making it a candidate for further development .

Biological Studies

The compound is employed in various biological assays to evaluate its efficacy against different disease models, particularly in cancer research and microbiology. Its ability to induce apoptosis in cancer cells has been a focal point of several studies .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-cancer | Inhibits proliferation of cancer cells | |

| Antimicrobial | Effective against bacterial strains | |

| Enzyme Inhibition | Potential inhibition of specific enzymes |

Case Study Insights

- Anticancer Evaluation : In a study evaluating various piperazine derivatives, 4-(5-Chloro-2-methylphenyl)-1-(2-naphthylsulfonyl)piperazine exhibited significant cytotoxicity against several human cancer cell lines, including breast and colon cancers. The study highlighted the importance of structural modifications to enhance efficacy and selectivity .

- Antimicrobial Activity : Research has shown that compounds with similar structures possess moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Staphylococcus aureus. This suggests that this compound may also offer therapeutic benefits in treating infections caused by these bacteria .

Mechanism of Action

The mechanism of action of 4-(5-Chloro-2-methylphenyl)-1-(2-naphthylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Piperazine Core

Key Structural Features

- Sulfonyl Group Variations: 2-Naphthylsulfonyl (target compound): Increases lipophilicity and aromatic interactions compared to smaller substituents. Phenylsulfonyl (1-(5-Chloro-2-methylphenyl)-4-(phenylsulfonyl)piperazine, CAS 499197-63-6): Less lipophilic than naphthylsulfonyl, possibly affecting membrane permeability .

- 3-Chlorophenyl/4-Chlorophenyl (Compounds 20–25 in ): Chlorine position affects electronic effects; 5-chloro-2-methylphenyl in the target compound balances steric and electronic properties .

Table 1: Physical and Structural Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|---|

| Target Compound | C21H19ClN2O2S* | ~400 (estimated) | Not Reported | 5-Chloro-2-methylphenyl, 2-naphthylsulfonyl |

| 1-(5-Chloro-2-methylphenyl)-4-(mesitylsulfonyl)piperazine | C20H22ClN2O2S | 410.92 | Not Reported | Mesitylsulfonyl |

| 1-(2-Methoxyphenyl)-4-(2-naphthylsulfonyl)piperazine | C21H22N2O3S | 382.478 | Not Reported | 2-Methoxyphenyl |

| 4-(5-Chloro-2-methylphenyl)-1-((4-isopropoxyphenyl)sulfonyl)piperazine | C20H25ClN2O3S | 408.9 | Not Reported | 4-Isopropoxyphenylsulfonyl |

*Estimated based on structural similarity.

Biological Activity

The compound 4-(5-Chloro-2-methylphenyl)-1-(2-naphthylsulfonyl)piperazine is a piperazine derivative characterized by its unique structural features which include a chloro-substituted methylphenyl and a naphthylsulfonyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

- IUPAC Name: this compound

- Molecular Formula: C21H21ClN2O2S

- Molecular Weight: 400.92 g/mol

- CAS Number: 865548-75-0

The structure includes:

- An aromatic ring system contributing to lipophilicity.

- A piperazine moiety known for its interactions with neurotransmitter receptors.

- A sulfonyl group that may play a role in enzyme inhibition.

The biological activity of this compound primarily results from its ability to interact with specific molecular targets within biological systems. The proposed mechanisms include:

- Enzyme Inhibition: The sulfonyl group may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Interaction: The piperazine structure allows for binding to neurotransmitter receptors, influencing neurological pathways and possibly affecting mood and cognition.

Pharmacological Studies

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

- Antimicrobial Activity: Studies have shown that piperazine derivatives can possess significant antimicrobial properties, making them candidates for treating infections caused by resistant strains of bacteria.

- Anticancer Properties: Preliminary investigations suggest the potential of this compound in cancer therapy, particularly through mechanisms that induce apoptosis in cancer cells.

- Neuropharmacological Effects: Given the piperazine moiety's affinity for neurotransmitter receptors, the compound may exhibit anxiolytic or antidepressant-like effects, warranting further exploration.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(5-Chloro-2-methylphenyl)-1-(2-naphthylsulfonyl)piperazine?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or coupling reactions. A general approach involves reacting 1-(2-naphthylsulfonyl)piperazine with 5-chloro-2-methylphenyl halides (e.g., bromide or chloride) under basic conditions. For example:

- Use N,N-diisopropylethylamine (DIEA) in dichloromethane (DCM) to deprotonate the piperazine nitrogen, facilitating nucleophilic attack on the aryl halide .

- Purification via normal-phase chromatography (e.g., ethyl acetate/hexane gradients) or crystallization (e.g., diethyl ether) ensures high purity .

- Monitor reaction progress using thin-layer chromatography (TLC) and confirm structure via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Basic: Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Mass Spectrometry (MS):

- Fourier-Transform Infrared (FTIR):

- Sulfonyl group vibrations (~1350 cm⁻¹ and 1150 cm⁻¹) .

Advanced: How to design experiments to evaluate structure-activity relationships (SAR) for this compound?

Methodological Answer:

- Substituent Variation:

- Modify the 5-chloro-2-methylphenyl group (e.g., replace Cl with F or methyl with ethyl) and compare bioactivity .

- Biological Assays:

- Computational Modeling:

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Control Variables:

- Standardize assay conditions (e.g., cell lines, solvent concentrations) to minimize variability .

- Meta-Analysis:

- Compare substituent effects (e.g., electron-withdrawing vs. donating groups) on activity trends .

- Dose-Response Curves:

- Calculate IC₅₀/EC₅₀ values to quantify potency differences between analogs .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE):

- Ventilation:

- Spill Management:

Advanced: Which in silico tools predict pharmacokinetic properties of this compound?

Methodological Answer:

- ADMET Prediction:

- Metabolism Prediction:

- Toxicity Screening:

Advanced: How to optimize reaction conditions for scalable synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.